Diacylglycerol kinase inhibitor II

Overview

Description

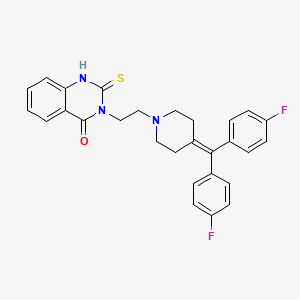

3-[2-[4-[bis(4-fluorophenyl)methylidene]-1-piperidinyl]ethyl]-2-sulfanylidene-1H-quinazolin-4-one is a diarylmethane.

Mechanism of Action

Target of Action

Diacylglycerol kinase inhibitor II primarily targets Diacylglycerol Kinases (DGKs) . DGKs are a family of enzymes that convert diacylglycerol (DAG) to phosphatidic acid (PA), playing a crucial role in regulating the balance between these two lipid messengers . DGKs are involved in various physiological processes, and their aberrant activation contributes to the development of metabolic diseases .

Mode of Action

This compound inhibits DGKs by binding to their catalytic domain . This inhibition prevents the conversion of DAG to PA, thereby increasing the availability of DAG and enhancing DAG-mediated signaling . The inhibitor is particularly potent in isolated platelet membranes and intact platelets .

Biochemical Pathways

The inhibition of DGKs affects several biochemical pathways. DGKs regulate many enzymes, including protein kinase C (PKC), phosphatidylinositol 4-phosphate 5-kinase, and mTOR . By inhibiting DGKs, the inhibitor enhances the activation of these enzymes, leading to changes in various cellular processes such as glucose and lipid metabolism .

Pharmacokinetics

It’s known that the inhibitor has a potent effect on dgks in isolated platelet membranes and intact platelets , suggesting that it can effectively reach its target sites in the body.

Result of Action

The inhibition of DGKs by this compound leads to several molecular and cellular effects. It enhances the activation of PKC and PKD isoforms, which play a crucial role in the regulation of metabolic homeostasis . This can potentially disrupt metabolic homeostasis and contribute to the development of metabolic diseases . Moreover, the inhibitor can induce cell death in cancer-derived cells and simultaneously enhance T-cell interleukin-2 production .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, in the context of cancer, the inhibitor has been shown to cooperate with PD-1-targeted therapies to restore the T cell activation program . This suggests that the inhibitor’s action, efficacy, and stability can be affected by the presence of other therapeutic agents and the overall physiological state of the body.

Biochemical Analysis

Biochemical Properties

Diacylglycerol kinase inhibitor II plays a crucial role in biochemical reactions by inhibiting the activity of diacylglycerol kinase. This enzyme is responsible for converting diacylglycerol into phosphatidic acid, a key step in lipid signaling pathways. This compound interacts with the catalytic domain of diacylglycerol kinase, preventing its activity and thereby modulating the levels of diacylglycerol and phosphatidic acid within cells . This inhibition affects various enzymes and proteins, including protein kinase C, phosphatidylinositol 4-phosphate 5-kinase, and mammalian target of rapamycin (mTOR), which are regulated by diacylglycerol and phosphatidic acid .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. By inhibiting diacylglycerol kinase, this compound influences cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to modulate the activity of protein kinase C, which plays a critical role in cell proliferation, differentiation, and apoptosis . Additionally, this compound affects the balance between diacylglycerol and phosphatidic acid, impacting the regulation of enzymes such as mTOR and phosphatidylinositol 4-phosphate 5-kinase .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the catalytic domain of diacylglycerol kinase, thereby inhibiting its activity. This inhibition prevents the conversion of diacylglycerol to phosphatidic acid, leading to an accumulation of diacylglycerol and a decrease in phosphatidic acid levels . The altered levels of these lipid messengers affect various signaling pathways, including those involving protein kinase C, mTOR, and phosphatidylinositol 4-phosphate 5-kinase . This compound also influences gene expression by modulating the activity of transcription factors regulated by diacylglycerol and phosphatidic acid .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors to consider when conducting experiments. This compound is stable when stored at -20°C and can be reconstituted in DMSO for use in experiments . Long-term effects of this compound on cellular function have been observed in both in vitro and in vivo studies, with prolonged inhibition of diacylglycerol kinase leading to sustained changes in cell signaling and metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits diacylglycerol kinase activity without causing significant toxicity . At higher doses, this compound can have toxic or adverse effects, including disruptions in lipid metabolism and cellular signaling . Threshold effects have been observed, where a certain dosage is required to achieve effective inhibition of diacylglycerol kinase .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its inhibition of diacylglycerol kinase. This enzyme plays a key role in the phosphoinositide signaling pathway, where it converts diacylglycerol to phosphatidic acid . By inhibiting diacylglycerol kinase, this compound affects the levels of these lipid messengers, thereby modulating various metabolic processes, including glucose and lipid metabolism . The compound also interacts with enzymes such as protein kinase C and mTOR, which are involved in metabolic regulation .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. This compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes . This compound can accumulate in specific cellular compartments, such as the Golgi apparatus and endosomes, where it exerts its inhibitory effects on diacylglycerol kinase . The distribution of this compound within cells is influenced by its interactions with lipid membranes and proteins involved in vesicular trafficking .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound is often found in membrane-bound compartments, such as the plasma membrane, endoplasmic reticulum, and Golgi apparatus . The localization of this compound is directed by targeting signals and post-translational modifications that guide it to specific cellular compartments . The presence of this compound in these compartments allows it to effectively inhibit diacylglycerol kinase and modulate lipid signaling pathways .

Biological Activity

Diacylglycerol Kinase Inhibitor II (R59949) is a potent inhibitor of diacylglycerol kinase (DGK), a key enzyme involved in lipid signaling pathways. This compound has garnered significant attention due to its biological activity in various cellular contexts, particularly in cancer biology and immune response modulation. This article explores the biological activity of R59949, highlighting its mechanisms of action, effects on cancer cell proliferation, and potential therapeutic applications.

Diacylglycerol kinase (DGK) catalyzes the phosphorylation of diacylglycerol (DAG) to produce phosphatidic acid (PA), a lipid that plays crucial roles in cell signaling. Inhibition of DGK by R59949 leads to increased levels of DAG, thereby enhancing protein kinase C (PKC) activity, which is implicated in various cellular processes such as proliferation, differentiation, and apoptosis. The compound exhibits an IC50 of approximately 120 nM in intact platelets and 300 nM in isolated membranes .

Biological Effects

1. Cancer Cell Proliferation:

R59949 has been shown to induce apoptosis in several cancer cell lines, including melanoma and glioblastoma. The inhibition of DGKα by R59949 results in decreased mTOR expression through the phosphodiesterase (PDE)-4A1–cAMP–mTOR pathway, leading to enhanced apoptotic signaling .

2. Immune Modulation:

DGKα is also highly expressed in T cells, where it contributes to T cell anergy—a state of unresponsiveness that allows tumors to evade immune detection. By inhibiting DGKα, R59949 can potentially restore T cell function and enhance anti-tumor immunity . This dual action makes R59949 a promising candidate for combination therapy with immune checkpoint inhibitors.

Research Findings

Recent studies have highlighted the potential of R59949 in various applications:

-

Cancer Treatment:

- Study Findings: Dominguez et al. demonstrated that DGKα inhibition using R59949 led to apoptosis in multiple cancer cell lines, suggesting its utility as an anticancer agent .

- Mechanism: The study indicated that the apoptotic effects were mediated through the mTOR signaling pathway, emphasizing the relevance of DGKα in cancer survival mechanisms.

- Immune Response Enhancement:

Data Table: Biological Activity Overview

| Parameter | Value |

|---|---|

| Compound Name | This compound (R59949) |

| CAS Number | 120166-69-0 |

| Primary Target | Diacylglycerol Kinase |

| IC50 (Intact Platelets) | 120 nM |

| IC50 (Isolated Membranes) | 300 nM |

| Biological Effects | Induces apoptosis; enhances T cell function |

| Key Applications | Cancer therapy; immune modulation |

Case Studies

- Melanoma Study:

- Hepatocellular Carcinoma:

- T Cell Activation:

Properties

IUPAC Name |

3-[2-[4-[bis(4-fluorophenyl)methylidene]piperidin-1-yl]ethyl]-2-sulfanylidene-1H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H25F2N3OS/c29-22-9-5-19(6-10-22)26(20-7-11-23(30)12-8-20)21-13-15-32(16-14-21)17-18-33-27(34)24-3-1-2-4-25(24)31-28(33)35/h1-12H,13-18H2,(H,31,35) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCNBZFRECRPCKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1=C(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)CCN4C(=O)C5=CC=CC=C5NC4=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H25F2N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70152707 | |

| Record name | Diacylglycerol Kinase Inhibitor II | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70152707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

489.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120166-69-0 | |

| Record name | R 59949 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120166690 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diacylglycerol Kinase Inhibitor II | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70152707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diacylglycerol Kinase Inhibitor II | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.